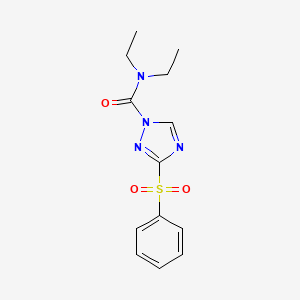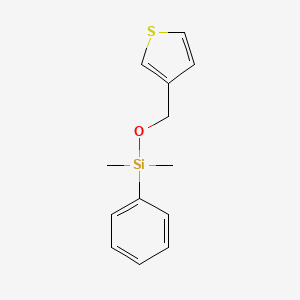
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is an organosilicon compound characterized by the presence of silicon bonded to two dimethylphenyl groups and one methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane typically involves the reaction of chlorosilanes with organometallic reagents. One common method is the reaction of dimethylchlorosilane with 3,4-dimethylphenylmagnesium bromide and 3-methylphenylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-bonded groups to simpler hydrocarbons.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrocarbons and simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Trimethylphenylsilane
- Diphenylmethylsilane
Uniqueness
(3,4-Dimethylphenyl)(dimethyl)(3-methylphenyl)silane is unique due to the presence of both dimethylphenyl and methylphenyl groups bonded to the silicon atom This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
116214-19-8 |
|---|---|
Molecular Formula |
C17H22Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-dimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C17H22Si/c1-13-7-6-8-16(11-13)18(4,5)17-10-9-14(2)15(3)12-17/h6-12H,1-5H3 |
InChI Key |
LRWCVUOXTPPNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C)(C)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
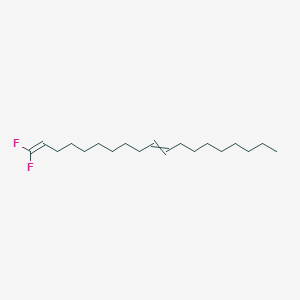
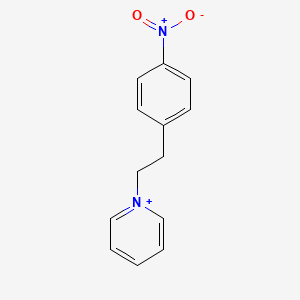
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
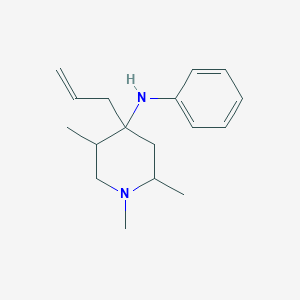
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
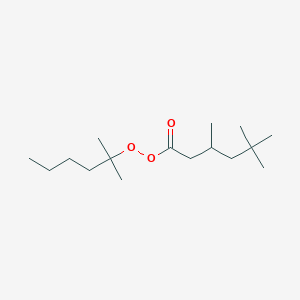
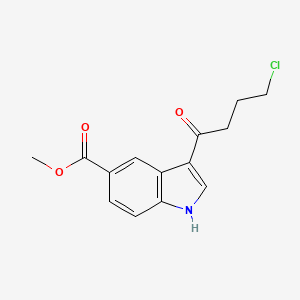
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
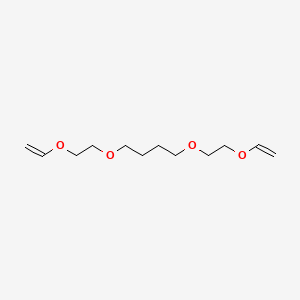
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
